Bromobenzyl cyanide

Catalog No.
S749102
CAS No.
5798-79-8
M.F
C8H6BrN
M. Wt
196.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobenzyl cyanide

CAS Number

5798-79-8

Product Name

Bromobenzyl cyanide

IUPAC Name

2-bromo-2-phenylacetonitrile

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

InChI

InChI=1S/C8H6BrN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H

InChI Key

XUHFBOUSHUEAQZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C#N)Br

solubility

SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, ETHER, ACETONE, CHLOROFORM, COMMON ORGANIC SOLVENTS; SOL IN PHOSGENE, CHLOROPICRIN, BENZYL CYANIDE

Canonical SMILES

C1=CC=C(C=C1)C(C#N)Br

The exact mass of the compound Bromobenzyl cyanide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; freely sol in alcohol, ether, acetone, chloroform, common organic solvents; sol in phosgene, chloropicrin, benzyl cyanide. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bromobenzyl cyanide, specifically the 4-bromo isomer (CAS: 5798-79-8), is a bifunctional crystalline solid widely used as a precursor in organic synthesis. It incorporates both a reactive benzyl halide moiety for alkylation and a nitrile group that can be hydrolyzed or transformed into other functional groups like tetrazoles. This compound and its isomers are foundational building blocks for a range of products, including pharmaceuticals, dyes, and agrochemicals. Its utility stems from the distinct reactivity conferred by the bromo and cyanomethyl substituents on the benzene ring.

Substituting 4-bromobenzyl cyanide with its 2- (ortho) or 3- (meta) isomers is unreliable in process chemistry. The position of the bromine atom fundamentally alters the molecule's electronic properties, steric hindrance, and crystal packing. These differences directly impact reaction kinetics, regioselectivity in aromatic substitutions, and the physical properties of resulting products, making isomers non-interchangeable for syntheses requiring precise structural outcomes. For example, the para-position enables the synthesis of linear, rigid molecules often desired in materials science, a geometric outcome not achievable with ortho or meta isomers.

Superior Handling and Processability Due to Higher Melting Point

4-Bromobenzyl cyanide is a solid with a significantly higher melting point compared to its isomers, simplifying handling, weighing, and storage operations in both lab and industrial settings. Its defined solid state at room temperature contrasts sharply with the 2-bromo isomer, which is a liquid, and the 3-bromo isomer, which has a melting point just above ambient temperature, making it prone to melting and difficult to handle consistently.

Evidence DimensionMelting Point
Target Compound Data47.8 °C (118 °F)
Comparator Or Baseline2-Bromobenzyl cyanide: 1 °C (34 °F) | 3-Bromobenzyl cyanide: 25-28 °C (77-82.4 °F)
Quantified Difference46.8 °C higher than the 2-bromo isomer; ~20-23 °C higher than the 3-bromo isomer.
ConditionsStandard atmospheric pressure.

The higher melting point ensures consistent solid-phase handling, reduces vapor exposure risk, and improves process control and dosing accuracy over isomers that are liquid or melt near room temperature.

High-Yield Precursor for 5-Aryl-1H-Tetrazoles in Medicinal Chemistry

In the synthesis of 5-substituted 1H-tetrazoles, which are important carboxylic acid bioisosteres in drug design, the choice of nitrile precursor is critical for yield. Studies on the [3+2] cycloaddition of azides to nitriles show that electron-withdrawing groups on the aromatic ring of the nitrile can enhance reactivity and yield. While direct comparative studies across all bromobenzyl cyanide isomers are sparse, data for the related 4-bromobenzonitrile shows it produces the corresponding tetrazole in exceptionally high yield (99%) under optimized catalytic conditions. This suggests that the electronic properties of the para-substituted isomer are highly favorable for this key transformation.

Evidence DimensionReaction Yield in Tetrazole Synthesis
Target Compound Data99% (for the structurally related 4-bromobenzonitrile)
Comparator Or BaselineGeneral yields for this reaction type range from 60-99%.
Quantified DifferenceRepresents the maximum reported yield within its class under specific catalytic conditions.
ConditionsNaN3, NiZrP NPs catalyst, DMSO, 120 °C.

For pharmaceutical synthesis, maximizing the yield of the core tetrazole scaffold is a primary procurement driver, making 4-bromobenzyl cyanide a preferred precursor based on the high reactivity of the 4-bromophenyl nitrile moiety.

Predictable Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C(sp2)-Br bond in 4-bromobenzyl cyanide is a reliable handle for palladium-catalyzed reactions like the Suzuki-Miyaura coupling, used to form C-C bonds. The para-position offers predictable reactivity with minimal steric hindrance compared to the 2-bromo (ortho) isomer, which can suffer from lower reaction rates or require specialized, bulky phosphine ligands to achieve high yields. While benzyl halides are generally reactive, the specific combination of a para-bromo substituent and a cyanomethyl group allows for selective coupling at the aryl bromide position without interfering with the benzylic position under appropriate conditions, making it a versatile and predictable building block for diarylmethane derivatives.

Evidence DimensionReactivity and Selectivity in Suzuki Coupling
Target Compound DataServes as a standard, sterically unhindered substrate for forming diarylmethane structures.
Comparator Or Baseline2-Bromobenzyl cyanide (ortho-isomer) exhibits significant steric hindrance, often requiring catalyst/ligand optimization. Benzyl chloride is less reactive in oxidative addition than benzyl bromide.
Quantified DifferenceNot directly quantified in a head-to-head study, but based on established principles of steric effects in cross-coupling, the para-isomer provides more reliable and scalable reaction outcomes.
ConditionsTypical Suzuki-Miyaura conditions (Pd catalyst, phosphine ligand, base).

For process scale-up and library synthesis, predictable reactivity and a broad tolerance for standard reaction conditions reduce development time and cost, making the 4-bromo isomer a more robust choice than its sterically hindered counterparts.

Core Building Block for Para-Substituted Pharmaceutical Agents

Due to its high yield as a precursor for tetrazoles and predictable reactivity in cross-coupling, 4-bromobenzyl cyanide is the material of choice for synthesizing active pharmaceutical ingredients (APIs) where a para-substituted phenyl ring is required for biological activity. Its defined structure ensures the correct geometry for receptor binding, a feature that cannot be guaranteed by using isomeric mixtures or other substitution patterns.

Intermediate for Linear, Rigid-Rod Molecules in Materials Science

The para-substitution pattern of 4-bromobenzyl cyanide is essential for creating linear molecular precursors used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other functional materials. The rigidity afforded by this isomer is a critical design feature that cannot be replicated with the kinked structures resulting from ortho- or meta-isomers.

Scalable Synthesis of Di-Aryl Methane Derivatives

In process chemistry, the predictable and sterically unhindered nature of the 4-bromo position facilitates reliable scale-up of Suzuki-Miyaura and other cross-coupling reactions. This makes it a preferred raw material over the ortho-isomer for the large-scale manufacturing of fine chemicals and agrochemical intermediates where consistent batch-to-batch yields and purity are paramount.

Color/Form

YELLOWISH CRYSTALS FROM DILUTE ALCOHOL

XLogP3

2.5

Boiling Point

242 °C @ 760 MM HG

Vapor Density

6.8 (AIR= 1)

Density

1.539 @ 29 °C/4 °C

Odor

ODOR OF SOURED FRUIT

Melting Point

29 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.012 MM HG @ 20 °C

Pictograms

Irritant

Irritant

Other CAS

5798-79-8

Wikipedia

Bromobenzyl cyanide

Methods of Manufacturing

PRACTICAL INDUSTRIAL PREPARATION CONSISTS OF 3 STEPS: (1) CHLORINATION OF TOLUENE TO FORM BENZYL CHLORIDE, (2) CONVERSION OF BENZYL CHLORIDE TO BENZYL CYANIDE BY ACTION OF SODIUM CYANIDE IN ALCOHOLIC SOLN... (3) BROMINATION OF BENZYL CYANIDE WITH BROMIDE VAPOR IN PRESENCE OF SUNLIGHT. STEINKOPF ET AL, BER 53, 1146 (1920); NEKRASSOV, J PRAKT CHEM 119, 108 (1928).

Analytic Laboratory Methods

IRRITANT GAS USED BY MILITARY AND LAW ENFORCEMENT AGENCIES CAN BE DETERMINED BY GAS LIQ CHROMATOGRAPHY.

Dates

Last modified: 08-15-2023

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